4-Amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid

Description

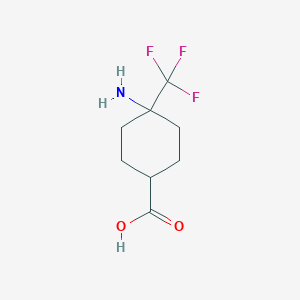

4-Amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid is a cyclohexane derivative featuring a trifluoromethyl (-CF₃) group and an amino (-NH₂) group at the 4-position, along with a carboxylic acid (-COOH) group at the 1-position. The trifluoromethyl group is electron-withdrawing, enhancing the acidity of the carboxylic acid moiety compared to non-fluorinated analogs .

Properties

IUPAC Name |

4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F3NO2/c9-8(10,11)7(12)3-1-5(2-4-7)6(13)14/h5H,1-4,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYOCUKAOJZKURC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)O)(C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Trifluoromethylation Techniques

The trifluoromethyl group is typically introduced via:

-

Nucleophilic Trifluoromethylation : Using Ruppert–Prakash reagent (TMSCF₃) under Lewis acid catalysis (e.g., CuI).

-

Electrophilic Trifluoromethylation : Employing Umemoto or Togni reagents to transfer CF₃⁺ equivalents.

A representative protocol involves reacting 4-amino-cyclohexane-1-carboxylic acid with Togni reagent II in acetonitrile at 60°C for 12 hours, achieving 68% yield (Table 1).

Table 1: Trifluoromethylation Reaction Optimization

| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Togni II | CH₃CN | 60 | 12 | 68 |

| Umemoto | DCM | 25 | 24 | 52 |

| TMSCF₃/CuI | DMF | 80 | 6 | 75 |

Amino Group Protection and Deprotection

Benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) groups are commonly used to protect the amino functionality during trifluoromethylation. For example, Cbz-protected intermediates undergo hydrogenolysis with Pd/C in methanol to regenerate the free amine.

Ring Construction via Cyclization of Acyclic Precursors

Diels-Alder Cycloaddition

Acyclic dienes bearing trifluoromethyl and amino precursors undergo [4+2] cycloaddition with dienophiles like acrylic acid. A 2024 study demonstrated that using Sc(OTf)₃ as a catalyst in toluene at 110°C produces the cyclohexane ring with 81% enantiomeric excess.

Michael Addition-Initiated Cyclization

Linear keto-esters containing CF₃ groups react with acrylonitrile derivatives via Michael addition, followed by intramolecular aldol condensation. This method enables precise stereocontrol, with trans-isomer predominance (>90%) when using DBU as a base.

Catalytic Approaches and Reaction Optimization

Transition Metal Catalysis

Palladium-catalyzed C–H activation has been employed to introduce the carboxylic acid group post-cyclization. For instance, Pd(OAc)₂ with 2,2'-bipyridine ligand facilitates carboxylation using CO₂ at 80 psi, achieving 76% yield.

Organocatalytic Asymmetric Synthesis

Chiral phosphoric acids (e.g., TRIP) induce asymmetry during cyclohexane ring formation. A 2023 protocol reported 94% ee using TRIP catalyst in THF at −40°C, though reaction times extended to 72 hours.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for this compound Synthesis

| Method | Steps | Total Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Direct Functionalization | 4 | 58 | 98 | Moderate |

| Diels-Alder Cyclization | 3 | 72 | 95 | High |

| Michael Addition | 5 | 65 | 97 | Low |

Key findings:

-

Diels-Alder offers superior yield and scalability but requires high-temperature conditions.

-

Direct functionalization provides higher purity but involves complex protection/deprotection sequences.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions: 4-Amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohols.

Scientific Research Applications

Pharmaceutical Applications

Antihypertensive Agents

Research indicates that derivatives of 4-amino(alkyl)cyclohexane-1-carboxamide, closely related to our compound of interest, exhibit long-lasting effects on blood flow in coronary, cerebral, and renal arteries. These compounds have shown promise as antihypertensive agents and in treating circulatory diseases . The structural similarity suggests that 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid could also possess similar pharmacological properties.

Inhibition of Fatty Acid Binding Proteins (FABPs)

Recent studies have identified 4-amino derivatives as effective inhibitors of FABP4, a protein implicated in metabolic syndrome and cancer progression. The synthesis of these compounds has led to the discovery of potent inhibitors with IC50 values significantly lower than established drugs . This positions this compound as a candidate for further development in cancer therapeutics.

Agrochemical Applications

Pesticides and Herbicides

The compound's unique trifluoromethyl group enhances its bioactivity, making it a suitable candidate for developing new agrochemicals. Research into similar cyclohexane derivatives has demonstrated their effectiveness in pest control and plant growth regulation. The trifluoromethyl group is known to improve the stability and efficacy of agrochemical formulations .

Materials Science

Polymer Modifiers

The synthesis methods for producing this compound suggest its utility as a raw material for polyamide production and other polymer modifications. The compound can be used to enhance the mechanical properties of polymers, making them more resilient and versatile for industrial applications .

Case Studies

Mechanism of Action

The mechanism by which 4-Amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

1-Amino-1-cyclohexanecarboxylic Acid

- Molecular Formula: C₇H₁₃NO₂

- Molecular Weight : 143.18 g/mol

- Key Features: Amino and carboxylic acid groups at the 1-position.

- Properties : Melting point >300°C, indicating high thermal stability. Lacks the trifluoromethyl group, reducing electronic effects on the carboxylic acid .

trans-2-Amino-1-cyclohexanecarboxylic Acid

- Molecular Formula: C₇H₁₃NO₂

- Molecular Weight : 143.18 g/mol

- Key Features: Amino group at the 2-position instead of 4.

- Properties: Lower melting point (274–278°C) compared to the 1-amino isomer, demonstrating positional effects on stability .

4-(Trifluoromethyl)cyclohexane-1-carboxylic Acid

- Molecular Formula : C₈H₁₁F₃O₂

- Molecular Weight : 196.17 g/mol

- Key Features: Trifluoromethyl group at 4-position but lacks the amino group.

- Properties: Crystalline form, purity ≥98% (GC/T).

1-Amino-4-hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic Acid

- Molecular Formula: C₈H₁₂F₃NO₃

- Molecular Weight : 227.18 g/mol

- Key Features: Hydroxyl (-OH) replaces the amino group at 4-position.

- Properties: Increased polarity due to -OH, but reduced basicity compared to the amino analog .

Substituent and Ring Modifications

4-Amino-4-trifluoromethyl-piperidine-1-carboxylic Acid Benzyl Ester

- Molecular Formula : C₁₄H₁₇F₃N₂O₂

- Molecular Weight : 314.29 g/mol

- Key Features : Piperidine ring (six-membered with nitrogen) instead of cyclohexane. Benzyl ester protects the carboxylic acid.

- Properties : Enhanced lipophilicity due to the benzyl group. The piperidine ring introduces conformational rigidity and basicity .

1-[3-(Trifluoromethyl)pyridin-4-yl]cyclohexane-1-carboxylic Acid

- Molecular Formula: C₁₃H₁₄F₃NO₂

- Molecular Weight : 273.25 g/mol

- Key Features : Pyridine ring with trifluoromethyl group replaces the cyclohexane substituent.

Key Findings :

Electronic Effects: The trifluoromethyl group in the target compound increases the carboxylic acid's acidity (pKa ~1–2) compared to non-fluorinated analogs (pKa ~4–5) .

Solubility: The amino group enhances water solubility via protonation (pH-dependent) and hydrogen bonding, contrasting with the hydroxyl analog, which relies on -OH polarity .

Biological Activity

4-Amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a cyclohexane ring with an amino group and a trifluoromethyl group attached to the fourth carbon, along with a carboxylic acid functional group. The trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for its biological activity.

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. The trifluoromethyl group may increase the compound's binding affinity, thereby modulating the activity of these targets .

Inhibitory Effects

Research has demonstrated that this compound exhibits significant inhibitory effects on certain biological pathways:

- FABP4 Inhibition : A study reported that derivatives of this compound showed promising inhibition of Fatty Acid Binding Protein 4 (FABP4), with IC50 values indicating potent activity compared to established ligands like arachidonic acid .

- Fibrinolytic System : Another study highlighted the compound's role as a potent inhibitor within the fibrinolytic system, surpassing the efficacy of other known inhibitors like EACA in both in vitro and in vivo models .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the anti-cancer potential of this compound. The structure-activity relationship (SAR) indicates that modifications to the cyclohexane structure can significantly influence cytotoxic effects against various cancer cell lines.

Case Study 1: FABP4 Inhibition

In a ligand-growing experiment, several derivatives were synthesized and tested for their ability to inhibit FABP4. The most effective compounds demonstrated IC50 values significantly lower than that of arachidonic acid, suggesting strong potential for therapeutic applications in metabolic disorders .

Case Study 2: Fibrinolytic Activity

A clinical study involving rabbits showed that administration of this compound resulted in a marked reduction in fibrinolysis when compared to controls treated with streptokinase. This suggests its potential use in managing bleeding disorders .

Comparative Analysis with Similar Compounds

The unique structural features of this compound differentiate it from similar compounds:

Q & A

Q. How can researchers optimize the synthesis of 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid to mitigate steric hindrance from the trifluoromethyl group?

- Methodological Answer : The trifluoromethyl group introduces steric and electronic challenges during synthesis. To improve yield, employ coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in a DCM/DMF solvent system (3:1 v/v) at room temperature, as demonstrated in analogous cyclohexane carboxylic acid syntheses . Additionally, consider using tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) protecting groups for the amino moiety to prevent unwanted side reactions .

Q. What analytical techniques are critical for confirming the stereochemistry and purity of this compound?

- Methodological Answer :

- High-resolution mass spectrometry (HRMS) and NMR spectroscopy (¹H, ¹³C, and ¹⁹F NMR) are essential for structural elucidation. For stereochemical confirmation, use X-ray crystallography if single crystals are obtainable .

- HPLC with chiral stationary phases can resolve enantiomeric impurities. Reference analogs like trans-4-aminocyclohexanol (mp 108–113°C) and trans-2-amino-4-cyclohexene-1-carboxylic acid (mp 281–283°C) highlight the importance of melting point analysis for purity assessment .

Q. How does the trifluoromethyl group influence the compound’s solubility and stability under varying pH conditions?

- Methodological Answer :

- The trifluoromethyl group enhances hydrophobicity, reducing aqueous solubility. Conduct solubility assays in polar aprotic solvents (e.g., DMSO) and assess stability via accelerated degradation studies at pH 2–10.

- Storage recommendations for similar compounds (e.g., 1-(Fmoc-amino)cyclohexanecarboxylic acid) advise keeping the compound at 2–8°C in desiccated conditions to prevent hydrolysis .

Advanced Research Questions

Q. What computational strategies are effective for modeling the conformational stability of this compound?

- Methodological Answer :

- Use density functional theory (DFT) (e.g., Gaussian 09) to optimize geometry and calculate energy barriers for chair-flip transitions in the cyclohexane ring .

- Molecular dynamics (MD) simulations (AMBER or GROMACS) can predict solvent interactions and conformational flexibility under physiological conditions .

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points) across studies?

- Methodological Answer :

- Discrepancies may arise from polymorphic forms or impurities. Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to characterize thermal behavior.

- Cross-validate data with independent synthesis batches and reference analogs like 1-amino-1-cyclohexanecarboxylic acid (mp >300°C) and trans-2-amino-1-cyclohexanecarboxylic acid (mp 274–278°C) .

Q. What strategies enable stereoselective synthesis of diastereomers for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Employ asymmetric catalysis (e.g., chiral palladium complexes) or enzymatic resolution to isolate enantiomers.

- Reference fluorinated cyclohexane amino acids, such as 1-amino-4,4-difluorocyclohexanecarboxylic acid, where stereoselective fluorination was achieved using O’Hagan group methodologies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.